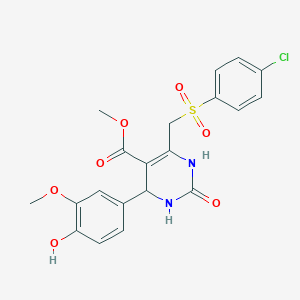

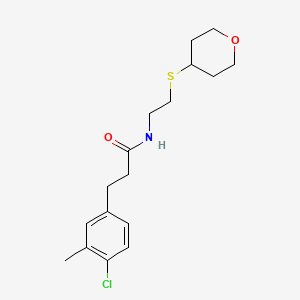

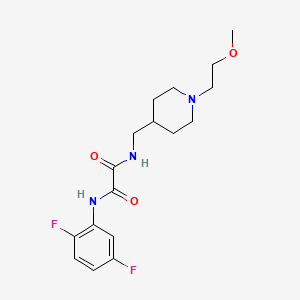

![molecular formula C12H12N2O4 B2485902 2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 866151-34-0](/img/structure/B2485902.png)

2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid, also known as 2-carbamoyl-cyclopropanecarboxylic acid (2-CCA), is a cyclic organic compound and a derivative of cyclopropanecarboxylic acid. It is a common building block for organic synthesis and has a wide range of applications in scientific research. 2-CCA is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in organic synthesis and can be used to synthesize various polymers.

Wissenschaftliche Forschungsanwendungen

Ethylene Precursor Study in Plants

Research has identified 1-(malonylamino)cyclopropane-1-carboxylic acid, a structural analog of 2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, as a major conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), which is an ethylene precursor in plants. This discovery was made in light-grown wheat leaves and confirmed using gas chromatography-mass spectrometry, emphasizing the role of cyclopropane derivatives in plant biology and ethylene production (Hoffman, Yang, & McKeon, 1982).

Diverse Biological Activities

A study discussed the biological diversity of natural products containing cyclopropane moieties like 1-aminocyclopropane-1-carboxylic acid and its structural analogs. These compounds are known for their range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. The research covers their isolation, characterization, total synthesis, and resultant biological activities, highlighting the significance of cyclopropane derivatives in various biological contexts (Coleman & Hudson, 2016).

Antiproliferative Activity in Cancer Research

Research has been conducted on the synthesis of compounds structurally related to this compound, demonstrating significant inhibitory activity against some cancer cell lines. This indicates its potential application in cancer research and therapy, underscoring the importance of these compounds in medical science (Lu et al., 2021).

Novel Flavor Synthesis

A study on the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, a derivative of cyclopropane carboxylic acid, was conducted for potential applications in flavor creation. The research demonstrates the versatility of cyclopropane derivatives in the field of chemistry, particularly in the synthesis of novel flavors (Lu Xin-y, 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c13-10(15)6-1-3-7(4-2-6)14-11(16)8-5-9(8)12(17)18/h1-4,8-9H,5H2,(H2,13,15)(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJKDUDMQAVQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)